molecular formula C10H11N3O3 B2455979 N-allyl-N'-(4-nitrophenyl)urea CAS No. 194788-54-0

N-allyl-N'-(4-nitrophenyl)urea

Cat. No.: B2455979
CAS No.: 194788-54-0
M. Wt: 221.216
InChI Key: GRHHTPVRSZOONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(4-nitrophenyl)urea is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.216. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-nitrophenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-2-7-11-10(14)12-8-3-5-9(6-4-8)13(15)16/h2-6H,1,7H2,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHHTPVRSZOONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-allyl-N'-(4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of N-substituted ureas, which are known for their varied biological activities. The molecule features an allyl group and a nitrophenyl moiety, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against various bacterial strains.
  • Anticancer Potential : Preliminary research suggests potential anticancer effects, possibly through modulation of cell signaling pathways.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its biological effects.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound binds to various enzymes, inhibiting their activity either through competitive or non-competitive mechanisms. This binding may alter metabolic pathways critical for cell survival and proliferation.
  • Cell Signaling Modulation : By affecting key signaling pathways, this compound can influence gene expression related to apoptosis and oxidative stress response.

1. Antimicrobial Studies

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus2050
Escherichia coli1875
Bacillus subtilis2240

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Anticancer Activity

In a laboratory setting, the effects of this compound on cancer cell lines were assessed. The study revealed that:

  • The compound induced apoptosis in human cancer cells.
  • It inhibited cell proliferation in a dose-dependent manner.

3. Enzyme Inhibition

Research focusing on the enzyme inhibition profile of this compound demonstrated:

EnzymeInhibition TypeIC50 (µM)
UreaseCompetitive12
Carbonic AnhydraseNon-competitive25

This highlights the potential use of the compound in therapeutic applications targeting specific enzymatic pathways.

Discussion

The diverse biological activities of this compound make it a promising candidate for further research in drug development. Its ability to inhibit key enzymes and modulate cellular processes suggests potential applications in treating infections and cancer.

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